molecular formula C9H17NO6S2 B12290486 N-Boc-L-cysteine Methanethiosulfonate

N-Boc-L-cysteine Methanethiosulfonate

Cat. No.: B12290486
M. Wt: 299.4 g/mol
InChI Key: LTHCCMQDIJSFSH-UHFFFAOYSA-N
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Description

N-Boc-L-Cysteine Methanethiosulfonate (CAS: 1043867-42-0) is a modified cysteine derivative featuring two functional groups:

  • N-Boc (tert-butoxycarbonyl): A protective group for amines, enhancing stability during synthetic reactions .
  • Methanethiosulfonate (MTS): A reactive group enabling selective sulfhydryl (-SH) modification, commonly used in protein labeling, crosslinking, and enzyme inhibition studies .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO6S2/c1-9(2,3)16-8(13)10-6(7(11)12)5-17-18(4,14)15/h6H,5H2,1-4H3,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHCCMQDIJSFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSS(=O)(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthesis Strategy

The synthesis typically involves two sequential steps:

  • Boc Protection of L-Cysteine : Introduction of the Boc group to the amino terminus to prevent undesired reactivity during subsequent modifications.
  • Methanethiosulfonation : Functionalization of the thiol group with a methanethiosulfonate group (S-SO₂CH₃) using methyl methanethiosulfonate (MMTS).

Step 1: Boc Protection of L-Cysteine

Reagents and Conditions

  • Base : Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to maintain alkaline pH (8–10).
  • Solvent : Tetrahydrofuran (THF)/water (10:1) or aqueous THF.
  • Protecting Agent : Di-tert-butyl dicarbonate (Boc₂O).
  • Reaction Time : 12–24 hours at room temperature.
Procedure
  • Dissolution : L-Cysteine is dissolved in a THF/water mixture under mild agitation.
  • pH Adjustment : NaOH or NaHCO₃ is added dropwise to achieve pH 10.
  • Boc₂O Addition : Boc₂O is added gradually, and the mixture is stirred at 25°C for 12–24 hours.
  • Workup :
    • Acidification with 2M HCl to pH 2–3, precipitating N-Boc-L-cysteine.
    • Extraction with ethyl acetate, followed by washing with brine and drying over Na₂SO₄.
    • Concentration under reduced pressure yields the product as a white solid.
Yield and Purity
Parameter Value Source
Yield 97%
Purity >95% (HPLC)
Solvent THF/Water (10:1)

Step 2: Methanethiosulfonation

Reagents and Conditions

  • Solvent : Dichloromethane (DCM) or chloroform (CHCl₃)/trifluoroethanol (TFE).
  • Reagent : Methyl methanethiosulfonate (MMTS).
  • Base : Triethylamine (Et₃N) or diisopropylethylamine (DIEA) (optional).
  • Reaction Time : 2–4 hours at room temperature or reflux.
Procedure
  • Activation : N-Boc-L-Cysteine is dissolved in anhydrous DCM or CHCl₃/TFE.
  • MMTS Addition : MMTS is added dropwise under inert atmosphere.
  • Quenching :
    • Reaction monitored via TLC (e.g., hexane/ethyl acetate).
    • Solvent removed under vacuum, and product purified via silica gel chromatography.
Key Observations
  • Stoichiometry : Excess MMTS (2–3 equivalents) ensures complete conversion.
  • Byproducts : Unreacted MMTS and dimethyl sulfide are removed during workup.

Data Tables: Experimental Parameters

Table 1: Boc Protection Conditions

Parameter Value/Description Source
Solvent THF/Water (10:1)
Base 6M NaOH
Reaction Temperature 25°C
Yield 97%

Table 2: Methanethiosulfonation Conditions

Parameter Value/Description Source
Solvent CHCl₃/TFE (3:1)
Reagent MMTS (2.0 mmol)
Reaction Time 2 hours
Purification Column chromatography (SiO₂)

Purification and Characterization

Purification

  • Column Chromatography : Eluted with ethyl acetate/petroleum ether (1:10).
  • Recrystallization : Hexane or cold diethyl ether yields crystalline product.

Characterization

Technique Data Source
¹H NMR δ 1.43 (s, 9H, Boc), δ 2.46–2.54 (t, SH)
¹³C NMR δ 155.22 (C=O, Boc), δ 173.61 (C=O, COOH)
IR ν 1785 cm⁻¹ (C=O, ester), ν 1860 cm⁻¹ (unsymmetrical C=O)

Challenges and Optimization

  • Thiol Reactivity : The cysteine thiol is prone to oxidation or dimerization, necessitating inert atmospheres during methanethiosulfonation.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance MMTS reactivity but may complicate purification. Chlorinated solvents (DCM, CHCl₃) are preferred for better solubility.

Applications in Research

While direct studies on N-Boc-L-Cysteine Methanethiosulfonate are limited, analogous compounds highlight its utility:

  • Peptide Ligation : Reducible disulfide linkers for protein engineering.
  • Thiol Protection : Stabilization of cysteine residues in synthetic peptides.

Chemical Reactions Analysis

Types of Reactions: N-Boc-L-cysteine Methanethiosulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Boc-L-cysteine Methanethiosulfonate is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of protein structure and function, particularly in the formation of disulfide bonds.

    Medicine: Research involving drug development and the study of enzyme mechanisms.

    Industry: Utilized in the production of specialized chemicals and reagents.

Mechanism of Action

The mechanism of action of N-Boc-L-cysteine Methanethiosulfonate involves its reactivity with thiol groups in proteins and other molecules. The methanethiosulfonate group can form disulfide bonds with cysteine residues, thereby modifying the structure and function of proteins. This reactivity is exploited in various biochemical assays and experiments to study protein interactions and functions .

Comparison with Similar Compounds

Key Properties :

Property Value
Molecular Formula C₉H₁₇NO₆S₂
Molecular Weight 299.364 g/mol
Density 1.4 ± 0.1 g/cm³
Boiling Point 523.8 ± 45.0 °C
Applications Protease studies, protein modification, receptor turnover research

This compound is widely used in biochemical research, such as regulating endo-lysosomal function and receptor dynamics .

Comparison with Similar Compounds

Structural Analogues: Boc-Protected Cysteine Derivatives

Compound 1 : N-Boc-S-(4-methoxybenzyl)-L-cysteine (CAS: 18942-46-6)

  • Structure : Features a 4-methoxybenzyl group on the sulfur atom instead of MTS.
  • Applications : Primarily used in peptide synthesis due to its stability in acidic conditions .

Compound 2 : N-Boc-S-(4-methylbenzyl)-L-cysteine (CAS: 61925-77-7)

  • Structure : Contains a 4-methylbenzyl group on sulfur.
  • Applications : Intermediate in drug development, particularly for cysteine-rich targets .

Key Differences :

Parameter N-Boc-L-Cysteine MTS N-Boc-S-(4-MeO-Bn)-Cysteine N-Boc-S-(4-Me-Bn)-Cysteine
Reactive Group Methanethiosulfonate 4-Methoxybenzyl 4-Methylbenzyl
Molecular Weight 299.36 325.42 325.42
Primary Use Protein crosslinking Peptide synthesis Drug intermediate
Selectivity High for free -SH groups Low reactivity Moderate stability

Methanethiosulfonate Derivatives with Alternative Functional Groups

Compound 3: N-Succinimidyloxycarbonylundecyl Methanethiosulfonate (CAS: Not provided)

  • Structure : Combines MTS with a succinimidyl ester and an 11-carbon chain.
  • Applications : Heterobifunctional crosslinker for amine- and sulfhydryl-reactive conjugation .

Compound 4 : N-Succinimidyloxycarbonylheptyl Methanethiosulfonate (CAS: 887407-50-3)

  • Structure : Shorter 7-carbon chain with succinimidyl ester.
  • Applications : Used in antibody-drug conjugate (ADC) development due to its solubility in organic solvents .

Key Differences :

Parameter N-Boc-L-Cysteine MTS Undecyl MTS-NHS Heptyl MTS-NHS
Reactive Groups Boc, MTS NHS ester, MTS NHS ester, MTS
Chain Length None C11 C7
Solubility Limited in water Chloroform, DMSO Chloroform, DMSO
Applications Biochemical assays Protein-protein crosslinking ADC development

Biotinylated and Tagged Derivatives

Compound 5 : N-t-Boc-Biocytinamidoethyl Methanethiosulfonate

  • Structure : Incorporates a biotin tag for affinity purification.
  • Applications : Combines sulfhydryl reactivity with streptavidin-biotin binding for pull-down assays .

Key Differences :

Parameter N-Boc-L-Cysteine MTS Biocytinamidoethyl MTS
Functional Tags None Biotin
Molecular Weight 299.36 ~500 (estimated)
Applications General crosslinking Affinity chromatography

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